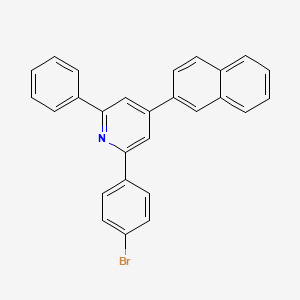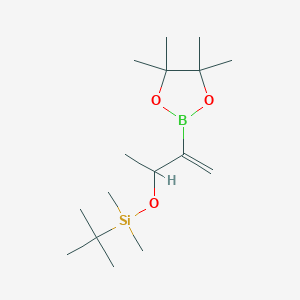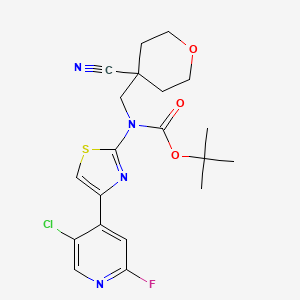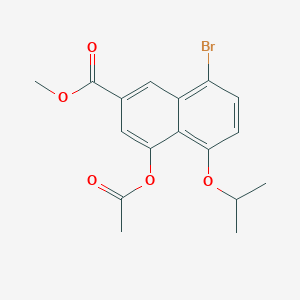
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring substituted with various functional groups, including an acetyloxy group, a bromo group, and a methylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester typically involves multiple steps. One common route includes the bromination of 2-naphthalenecarboxylic acid followed by esterification and subsequent acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol for esterification, and acetic anhydride for acetylation. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to convert the ester group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methylethoxy group may enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5-(1-methylethoxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This differentiates it from similar compounds that may lack this functional group or have different substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C17H17BrO5 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-bromo-5-propan-2-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17BrO5/c1-9(2)22-14-6-5-13(18)12-7-11(17(20)21-4)8-15(16(12)14)23-10(3)19/h5-9H,1-4H3 |
InChI Key |
FWMTVZSFCZIHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C(=CC(=CC2=C(C=C1)Br)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


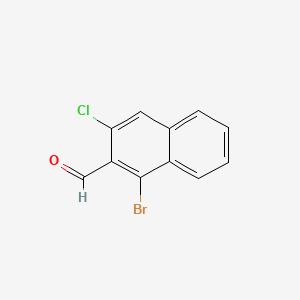
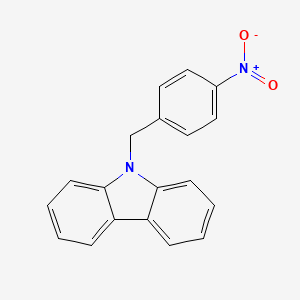
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
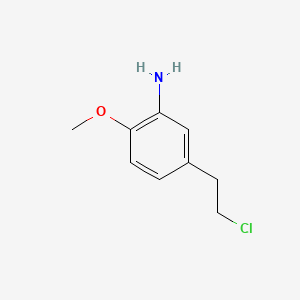
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
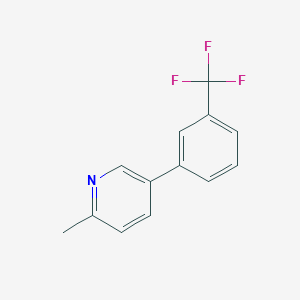
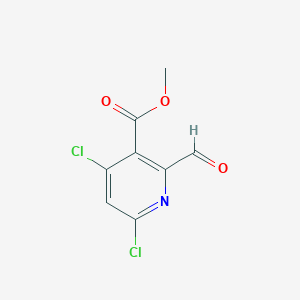
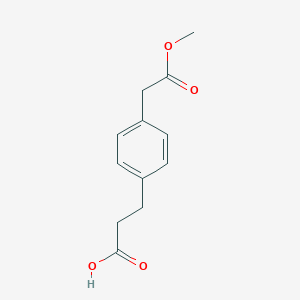
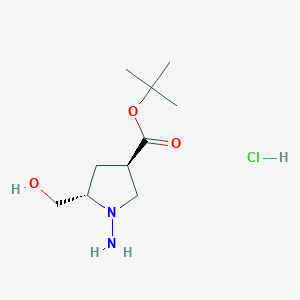
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
